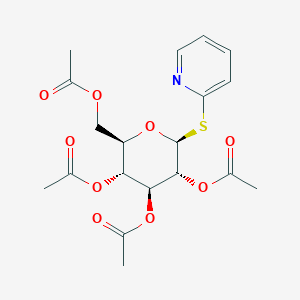

烯丙基 2-乙酰氨基-3,6-二-O-苄基-2-脱氧-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

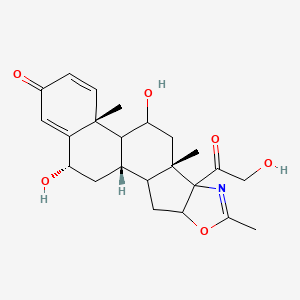

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is a chemical compound that is extensively used in the biomedical industry . It is being investigated for its therapeutic potential against Alzheimer’s and Parkinson’s diseases . Beyond neurodegenerative disorders, this compound’s potential as a cancer cell inhibitor is also being explored .

Synthesis Analysis

The synthesis of Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside involves controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside . This process results in a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives . The major product of this process is the 3,6-di- derivative .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside include condensation with 2-methyl- (3,4,6-tri-O-acetul-1,2-dideoxy-alpha-D-glucopyrano)- [2,1-d]-2-oxazoline . This reaction yields a disaccharide, which is then purified, and the allyl group and benzyl substituents are removed through hydrogenolysis .科学研究应用

Synthesis of Chitobiose Derivatives

This compound has been used in the synthesis of chitobiose derivatives by the oxazoline procedure . The process involves controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which results in a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives .

Pharmaceutical Applications

Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, a related compound, has significant pharmaceutical potential. It can be employed in the research of various diseases and exhibits potential antibacterial, antitumor, and antiviral activities .

Biological Research

The compound has been used in biological research, particularly in studies involving Escherichia coli. The bacteria’s ability to grow on a series of acetylated and glycosylated compounds has been investigated .

Synthesis of Glycosylcysteine Conjugates

In the field of biochemistry, the compound has been used in the synthesis of glycosylcysteine conjugates . These conjugates play a crucial role in protein glycosylation, a process that is vital for cellular function and communication.

Synthesis of HNK-1 Antigenic Trisaccharide

The compound has been used in the synthesis of a sulfo-mimetic of the HNK-1 antigenic trisaccharide . This trisaccharide is related to the HNK-1 antigen, which is involved in cell-cell interactions during development and regeneration of the nervous system .

Glycoprotein Synthesis

The compound has been used in the site-specific synthesis of cysteine-bridged glycoproteins . Glycoproteins are proteins that have sugar molecules attached, playing essential roles in the immune response and cell-cell communication.

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-3-14-30-25-22(26-18(2)27)24(31-16-20-12-8-5-9-13-20)23(28)21(32-25)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGROPIGBZKSGI-FXEFVXDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。